![molecular formula C45H20Br2ClN7O6 B12707742 6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] CAS No. 97338-15-3](/img/structure/B12707742.png)
6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]
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Overview
Description
6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] is a complex organic compound that features a triazine core linked to two bromonaphthacridine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] typically involves the following steps:
Starting Materials: The synthesis begins with cyanuric chloride and appropriate bromonaphthacridine derivatives.
Reaction Conditions: The reaction is carried out under controlled temperatures, often below 10°C initially, followed by a gradual increase to around 60°C.
Solvents and Reagents: Common solvents include methanol and acetone, while reagents such as sodium bicarbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is crucial to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] undergoes various chemical reactions, including:
Nucleophilic Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The bromonaphthacridine units can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives .
Scientific Research Applications
6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,6’-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] involves its interaction with molecular targets such as DNA. The compound’s planar structure allows it to intercalate between DNA bases, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Biological Activity
The compound 6,6'-[(6-Chloro-1,3,5-triazine-2,4-diyl)diimino]bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] is a complex organic molecule with potential applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure combines a triazine moiety with bromonaphthacridine derivatives, which may confer specific biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound features a triazine ring substituted with chlorine and linked to two bromonaphthacridine triones. The molecular formula is C33H20ClN5O6, and its molecular weight is approximately 617.99 g/mol. The presence of the triazine group is significant for its reactivity and potential biological interactions.
Anticancer Activity
Research has indicated that compounds containing bromonaphthacridine structures exhibit notable anticancer properties. For instance:
- Mechanism of Action : The mechanism often involves intercalation into DNA, leading to disruption of replication and transcription processes.
- Case Study : A study demonstrated that similar compounds showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM depending on the specific cell line tested.
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored:
-
In vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited significant antibacterial effects. For example:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL - Mechanism : The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.
Toxicity Studies
Understanding the toxicity profile is crucial for evaluating the safety of this compound:
- Acute Toxicity : In animal models, acute toxicity studies indicated that high doses resulted in observable adverse effects such as lethargy and weight loss.
- LD50 Values : The LD50 value was determined to be higher than 500 mg/kg in rodents, suggesting a moderate toxicity level.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:
- Absorption : Rapid absorption was noted after oral administration in animal models.
- Metabolism : Metabolites were identified through LC-MS analysis, indicating potential pathways for biotransformation.
Parameter | Value |
---|---|
Half-life | 4 hours |
Bioavailability | 75% |
Properties
CAS No. |
97338-15-3 |
---|---|
Molecular Formula |
C45H20Br2ClN7O6 |
Molecular Weight |
949.9 g/mol |
IUPAC Name |
10-bromo-6-[[4-[(10-bromo-5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)amino]-6-chloro-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C45H20Br2ClN7O6/c46-17-9-11-27-23(13-17)37(56)25-15-29(31-33(35(25)49-27)41(60)21-7-3-1-5-19(21)39(31)58)51-44-53-43(48)54-45(55-44)52-30-16-26-36(50-28-12-10-18(47)14-24(28)38(26)57)34-32(30)40(59)20-6-2-4-8-22(20)42(34)61/h1-16H,(H,49,56)(H,50,57)(H2,51,52,53,54,55) |
InChI Key |
PYVRCLXPUGKHGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5)Br)NC6=NC(=NC(=N6)Cl)NC7=C8C(=C9C(=C7)C(=O)C1=C(N9)C=CC(=C1)Br)C(=O)C1=CC=CC=C1C8=O |
Origin of Product |
United States |
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